(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone

Quality Control Procurement Specification Analytical Chemistry

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone (CAS 119906-46-6), also known as benzyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate, is a chiral imidazolidinone derivative. It is widely recognized as a key member of the Seebach family of chiral auxiliaries , which are crucial for the asymmetric synthesis of enantiomerically pure α-amino acids and other complex chiral molecules.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 119906-46-6
Cat. No. B040713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone
CAS119906-46-6
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m1/s1
InChIKeyTZEQABAXFGVJED-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone (CAS 119906-46-6)


(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone (CAS 119906-46-6), also known as benzyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate, is a chiral imidazolidinone derivative . It is widely recognized as a key member of the Seebach family of chiral auxiliaries [1], which are crucial for the asymmetric synthesis of enantiomerically pure α-amino acids and other complex chiral molecules .

The Pitfalls of Generic Substitution: Why (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone Cannot Be Simply Replaced


While the class of imidazolidinone chiral auxiliaries is well-established, their performance is exquisitely sensitive to specific substitution patterns. The tert-butyl and methyl groups on this compound create a unique steric environment that dictates the stereochemical outcome of alkylation reactions, a feature not directly replicated by analogs with different N-substituents (e.g., benzyl vs. α-methylbenzyl) [1]. Furthermore, the (R)-enantiomer (CAS 119906-46-6) and (S)-enantiomer (CAS 119906-49-9) are not interchangeable and will lead to opposite enantiomeric products . Substituting with a different chiral auxiliary class, such as an oxazolidinone, is also not straightforward; imidazolidinones have been shown to possess greater stability toward ring-opening reactions compared to their oxazolidinone counterparts, a critical advantage during certain synthetic sequences [2].

Quantitative Evidence Guide for Selecting (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone


Chiral Purity & Physical Specifications as Initial Quality Indicators

As a baseline for procurement, the compound's physical and chiral properties are well-defined. This specific (R)-enantiomer is supplied at a minimum purity of 98% (HPLC) . Key differentiating characteristics include its melting point range (83-85°C) and specific optical rotation ([α]D25 = +10.5 ± 2.5º (C=1.00 in CHCl3)) . These specifications provide a critical quality control checkpoint to ensure the correct enantiomer has been procured, especially when compared to the (S)-enantiomer (CAS 119906-49-9), which has a reported melting point of 83-85°C and an optical rotation of [α]25/D −14° (c = 1 in methylene chloride) .

Quality Control Procurement Specification Analytical Chemistry

Quantified Diastereoselectivity in Alkylation Reactions

The primary utility of this compound lies in its ability to control stereochemistry during α-alkylation. In the foundational work by Seebach, the N-benzyloxycarbonyl (Z) protected (R)-imidazolidinone was shown to provide excellent stereocontrol [1]. While specific de values for the exact compound are not available in the search results, a closely related modified Seebach imidazolidinone (1-carbobenzyloxy-2-tert-butyl-3-(α-methylbenzyl)-1,3-imidazolidin-4-one) achieved ≥98% diastereoselectivity in alkylation reactions [2]. This high level of stereocontrol is a hallmark of this class of auxiliaries, and the specific methyl substitution pattern in the target compound is a key structural feature that influences this outcome [1].

Asymmetric Synthesis Amino Acid Synthesis Alkylation

Comparative Stability Advantage Over Oxazolidinone Auxiliaries

A key differentiator for imidazolidinone chiral auxiliaries, as a class, is their enhanced stability relative to the widely used Evans-type oxazolidinones. A review on the topic explicitly states that chiral 2-imidazolidinones demonstrate "greater stability to ring-opening reaction than chiral oxazolidinones" [1]. This is a critical factor in synthetic planning, as the auxiliary must withstand multiple reaction conditions before being cleaved.

Chiral Auxiliary Synthetic Methodology Stability

Defined Application Scenarios for (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone


Diastereoselective Synthesis of Enantiopure α-Alkylated Amino Acids

This is the canonical application scenario. As demonstrated by Seebach, the compound is used to form an enolate that undergoes highly diastereoselective alkylation with a variety of electrophiles to yield trans-disubstituted imidazolidinones exclusively [1]. Subsequent hydrolysis releases the desired, enantiomerically pure (R)- or (S)-α-alkylated amino acid. This method is a robust route to non-proteinogenic amino acids, which are valuable building blocks for pharmaceuticals and peptidomimetics.

Production of Chiral Pharmaceutical Intermediates

The compound is a critical intermediate for the synthesis of chiral pharmaceuticals. Its role as a chiral auxiliary allows for the introduction of stereocenters with high fidelity [1]. While specific drugs are not detailed in the search results, the method is widely applicable to the synthesis of any target requiring enantiomerically pure α-amino acid derivatives. This includes compounds for neurological disorders, as suggested by some vendor literature .

As a Benchmark in Chiral Catalyst Design and Mechanistic Studies

The well-defined stereocontrol of Seebach imidazolidinones makes them excellent model systems for studying stereoelectronic effects in organic chemistry. Researchers use this compound and its derivatives to investigate the origins of diastereoselectivity in enolate alkylations [1] and to benchmark new chiral catalysts or auxiliaries against a known, high-performance standard.

Technical Documentation Hub

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